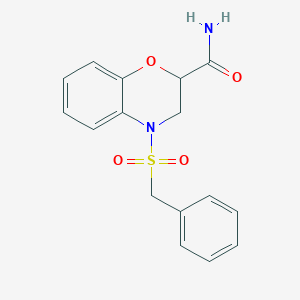![molecular formula C17H24N2O2 B4854819 N-[4-(1-pyrrolidinylcarbonyl)phenyl]hexanamide](/img/structure/B4854819.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]hexanamide
Overview
Description
Noopept was developed in Russia in the 1990s and is a member of the racetam family of nootropics. It is a peptide-derived compound that is structurally similar to piracetam, another popular nootropic. However, Noopept is considered to be more potent than piracetam and has been shown to have neuroprotective and cognitive-enhancing effects.
Scientific Research Applications
Noopept has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory consolidation and retrieval, as well as increase attention and learning abilities. Noopept has also been investigated for its neuroprotective properties, with studies showing that it can reduce oxidative stress and inflammation in the brain.
Mechanism of Action
Noopept is believed to work by modulating the activity of glutamate receptors in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. Noopept also enhances the activity of acetylcholine, a neurotransmitter that is essential for learning and memory.
Biochemical and physiological effects:
Noopept has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine, a neurotransmitter that is involved in reward and motivation. Noopept also enhances the uptake of glucose and oxygen in the brain, which can improve energy metabolism and cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of Noopept for lab experiments is its high potency, which allows for smaller doses to be used. It also has a low toxicity profile and is well-tolerated in animal studies. However, Noopept has a short half-life and may require frequent dosing to maintain its effects.
Future Directions
For Noopept research include its potential use in the treatment of neurodegenerative diseases and the development of more potent analogues.
properties
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-4-7-16(20)18-15-10-8-14(9-11-15)17(21)19-12-5-6-13-19/h8-11H,2-7,12-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOAKKZCPFLXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzylthio)-4-[2-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4854745.png)
![1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole](/img/structure/B4854756.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4854762.png)
![5-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4854764.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4854770.png)

![ethyl 4-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4854778.png)
![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid](/img/structure/B4854786.png)

![3-allyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854800.png)


![2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4854822.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4854829.png)